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molecular formula C10H13NaO B1629317 P-tert-Butylphenol sodium salt CAS No. 5787-50-8

P-tert-Butylphenol sodium salt

Cat. No. B1629317
M. Wt: 172.2 g/mol
InChI Key: QDJPHAPWEUQBKS-UHFFFAOYSA-M
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Patent
US08030516B2

Procedure details

4-tert-Butylphenol (27.6 g, 0.184 mol) was charged into 2 L three-necked round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask was purged with nitrogen gas, and 184 mL of 1N aqueous sodium hydroxide solution added to the flask. Additionally, 47 mL of water was added into the solution. The stirred reaction mixture was heated at 50° C. until 4-tert-butylphenol was completely dissolved. In this way, 4-tert-butylphenol was reacted with sodium hydroxide to form sodium 4-tert-butylphenolate. The solution of sodium 4-tert-butylphenolate in water was then cooled to 20° C. and 100 mL of dichloromethane added to the solution. The organic layer obtained in step 2, which contained 0.0835 mole of the perfluorobutane-1,4-di(sulfonyl halides), was dropwise added to the reaction mixture for 2 hours. The reaction mixture was stirred at 20° C. for 12 hours and transferred to a separatory funnel. The upper water layer was separated from the lower organic (dichloromethane) layer. The water layer was then washed using 100 mL of ethyl acetate. The water layer was 274 g. 19F-NMR analysis (using hexafluoroglutaric acid as a reference) showed that the water layer contained 0.068 mol of sodium perfluorobutane-1,4-di(sulfinate). The yield was 81%. 19F-NMR (in D2O); δ −122.67 (s, 4F, CF2), −130.12 (s, 4F, CF2) ppm.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+:13]>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O-:11])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3].[Na+:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a dropping funnel, and a condenser
CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen gas, and 184 mL of 1N aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
added to the flask
ADDITION
Type
ADDITION
Details
Additionally, 47 mL of water was added into the solution
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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